molecular formula C18H20N6OS B2369959 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868969-49-7

1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2369959
CAS No.: 868969-49-7
M. Wt: 368.46
InChI Key: XRPSMGYDVGWSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, pyridine, triazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key moieties:

  • Triazolo[4,3-b]pyridazine Core : A nitrogen-rich heterocycle prone to electrophilic substitution and cycloaddition reactions.

  • Sulfanyl (Thioether) Group : Susceptible to oxidation and nucleophilic substitution.

  • Azepane Ring : A seven-membered secondary amine capable of alkylation or acylation.

Sulfanyl Group Reactions

The sulfanyl linker (-S-) undergoes oxidation and substitution:

Reaction Type Conditions Product Notes
OxidationH₂O₂, mCPBA, or KMnO₄Sulfoxide or sulfone derivativesControlled oxidation yields sulfoxide; excess oxidant forms sulfone.
Nucleophilic SubstitutionAlkyl halides, strong basesThioether derivativesReactivity depends on leaving-group ability and steric hindrance.

Triazolo-Pyridazine Core Reactivity

The triazolo-pyridazine system participates in:

Reaction Type Conditions Product Notes
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, halogenationNitro- or halogenated derivativesPositional selectivity at C-3 or C-6 observed in analogs .
CycloadditionDienophiles (e.g., maleic anhydride)Fused polycyclic systemsLimited data; inferred from pyridazine analogs .

Azepane Ring Modifications

The azepane ring reacts via:

Reaction Type Conditions Product Notes
AlkylationAlkyl halides, K₂CO₃N-alkylated azepane derivativesSteric hindrance may limit reactivity .
AcylationAcid chlorides, baseAmide derivativesConfirmed in structural analogs .

Synthetic Routes and Intermediate Reactivity

The compound is synthesized via multi-step protocols involving:

  • Formation of the Triazolo-Pyridazine Core : Cyclocondensation of hydrazine derivatives with pyridazine precursors.

  • Introduction of the Sulfanyl Group : Thiol-alkylation or nucleophilic displacement using mercaptoethanol derivatives.

  • Azepane Functionalization : Coupling via amide or urea bonds under Mitsunobu or peptide coupling conditions .

Key Intermediate :

  • 6-Chloro-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine : Reacts with thiols (e.g., 2-mercapto-1-(azepan-1-yl)ethan-1-one) to form the sulfanyl bridge.

Stability and Side Reactions

  • Hydrolytic Stability : The sulfanyl group is stable under neutral pH but hydrolyzes in strongly acidic/basic conditions to form disulfides or thiols.

  • Thermal Decomposition : Degrades above 200°C, releasing pyridinyl and azepane fragments.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound's unique structure, which combines azepane, pyridine, triazole, and pyridazine rings, positions it as a candidate for therapeutic development. Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The interactions of this compound with specific biological targets can potentially lead to the development of new drugs aimed at treating various diseases.

Case Studies
Recent studies have focused on the compound's interaction with enzymes and receptors involved in critical biological pathways. For instance, research has shown that derivatives of triazole compounds often demonstrate inhibitory effects on certain kinases implicated in cancer progression. This suggests that 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one could be explored further for its potential as a kinase inhibitor.

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its biological effects is crucial for understanding its potential applications. Preliminary findings suggest that it may interact with specific molecular targets such as proteins involved in cell signaling pathways. The binding affinity and specificity of the compound to these targets can be assessed through various biochemical assays.

Biological Assays
In vitro studies using cell lines have been initiated to evaluate the compound's cytotoxicity and its effects on cell proliferation. These studies aim to elucidate the compound's pharmacodynamics and pharmacokinetics, providing insights into its suitability for further development as a therapeutic agent.

Industrial Applications

Synthesis of Complex Molecules
Beyond medicinal applications, this compound serves as an intermediate in the synthesis of other complex organic molecules. The versatility of its functional groups allows for modifications that can lead to a variety of derivatives useful in different chemical contexts.

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core: This can be achieved through cycloaddition reactions with appropriate precursors.
  • Introduction of the Triazole Ring: Cyclization reactions involving suitable reactants can introduce this ring.
  • Attachment of the Pyridine Ring: Nucleophilic substitution reactions are commonly employed for this step.
  • Formation of the Azepane Ring: This is often accomplished through ring-closing reactions involving amine precursors.

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Medicinal ChemistryPotential therapeutic agent targeting enzymes/receptorsSimilar compounds show anti-inflammatory and anticancer properties
Biological ResearchUnderstanding interactions with molecular targetsPreliminary studies indicate enzyme inhibition potential
Industrial ApplicationsIntermediate for synthesizing complex moleculesMulti-step synthesis routes yield various derivatives for further applications

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to the combination of its azepane, pyridine, triazole, and pyridazine rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H20N6OSC_{18}H_{20}N_{6}OS and a molecular weight of 368.46 g/mol. It features a complex structure that includes an azepane ring and a triazolo-pyridazine moiety, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases, particularly the c-Met kinase. This enzyme is implicated in several cancer pathways, making it a target for anticancer drug development. The compound's structure suggests it may interact with the ATP-binding site of c-Met, potentially leading to inhibition of tumor growth.

Cytotoxicity Studies

A study evaluating triazolo-pyridazine derivatives demonstrated that several compounds exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative in this study showed IC50 values of 1.06 μM for A549 cells, 1.23 μM for MCF-7 cells, and 2.73 μM for HeLa cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 12e A5491.06 ± 0.16
Compound 12e MCF-71.23 ± 0.18
Compound 12e HeLa2.73 ± 0.33

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the pyridyl group significantly affect cytotoxicity. For instance, the introduction of halogen substituents on the benzene ring had minimal impact on activity, while the presence of specific functional groups was crucial for enhancing potency against c-Met .

Case Studies

In a series of experiments focusing on c-Met inhibitors, various derivatives were synthesized and tested for their ability to inhibit kinase activity. The most effective compounds demonstrated comparable potency to established inhibitors like Foretinib, suggesting their potential as therapeutic agents in oncology .

Table 2: Inhibitory Activity Against c-Met Kinase

CompoundIC50 (μM)
Foretinib0.019
Compound 12e 0.090
Compound 13e 0.21

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-17(23-11-3-1-2-4-12-23)13-26-16-6-5-15-20-21-18(24(15)22-16)14-7-9-19-10-8-14/h5-10H,1-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSMGYDVGWSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.